Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate
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Overview
Description
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzoic acid and pyridine, featuring a methyl ester group and a chloro-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate typically involves the esterification of 4-(6-chloro-2-methylpyridin-3-YL)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Ester Hydrolysis: The major products are 4-(6-chloro-2-methylpyridin-3-YL)benzoic acid and methanol.
Oxidation: The primary product is 4-(6-chloro-2-carboxypyridin-3-YL)benzoic acid.
Scientific Research Applications
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyridine ring can participate in hydrogen bonding and hydrophobic interactions, while the ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-methylpyridin-3-YL)benzoate
- Methyl 4-(6-chloropyridin-3-YL)benzoate
- Methyl 4-(2-chloro-6-methylpyridin-3-YL)benzoate
Uniqueness
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(7-8-13(15)16-9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFAFEKCPQLGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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